molecular formula C16H18ClNO2S B7542169 N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide

N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B7542169
M. Wt: 323.8 g/mol
InChI Key: ZLHYGZZQAPMNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide, also known as CTB or Chlorothiazide, is a sulfonamide diuretic drug that is commonly used in the treatment of hypertension and edema. This compound was first synthesized in the 1950s and has since been extensively studied for its therapeutic properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the kidneys. This leads to a decrease in the reabsorption of sodium and chloride ions, resulting in an increase in their excretion in the urine. This process ultimately leads to a decrease in blood volume and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. It has been reported to increase the excretion of sodium, chloride, and water in the urine, leading to a decrease in blood volume and blood pressure. This compound has also been shown to increase the excretion of potassium in the urine, which can lead to hypokalemia in some patients.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its well-established diuretic properties. This compound has been extensively studied and its mechanism of action is well understood, making it a reliable tool for investigating the renal system. However, one limitation of using this compound is its potential to cause hypokalemia in some patients, which can complicate experimental results.

Future Directions

There are several future directions for research involving N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide. One area of interest is the potential use of this compound in the treatment of heart failure. This compound has been shown to decrease blood volume and blood pressure, which may be beneficial in patients with heart failure. Another area of interest is the development of new diuretic drugs that have fewer side effects than this compound, such as hypokalemia. Finally, there is a need for further research investigating the long-term effects of this compound on the renal system and other organs in the body.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR and IR spectroscopy.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide has been widely used in scientific research for its diuretic properties. It has been shown to increase the excretion of sodium and water in the kidneys, leading to a decrease in blood volume and blood pressure. This compound has also been used in studies investigating the role of the renin-angiotensin-aldosterone system in hypertension and heart failure.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-10-7-12(3)16(13(4)8-10)21(19,20)18-15-9-14(17)6-5-11(15)2/h5-9,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHYGZZQAPMNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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